molecular formula C13H18BrNO2 B2743954 (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate CAS No. 1241682-84-7

(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Cat. No. B2743954
CAS RN: 1241682-84-7
M. Wt: 300.196
InChI Key: DHHDTWQVSPQQQZ-LLVKDONJSA-N
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Description

“®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate” is a chemical compound with the CAS Number: 1241682-84-7 . Its molecular weight is 300.2 . The IUPAC name for this compound is tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate .


Molecular Structure Analysis

The molecular formula of “®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate” is C13H18BrNO2 . The InChI code for this compound is 1S/C13H18BrNO2/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m1/s1 .


Physical And Chemical Properties Analysis

The boiling point of “®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate” is 354.7±27.0C at 760 mmHg . The compound is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry, at 2-8C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

"(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate" serves as a precursor in the synthesis of heterocyclic β-amino acids, demonstrating its utility in producing β-amino-5-pyrimidinepropanoic acid and derivatives through a sequence of reactions, including Heck coupling and Michael addition. This process highlights its role in peptide and peptidomimic synthesis, offering pathways to novel biochemical compounds (P. R. Bovy & J. G. Rico, 1993).

Structural Analysis and Conformation Study

The compound also plays a role in the structural analysis of L-cysteine derivatives, where it is used to study the conformation-stabilizing function of weak intermolecular bonding. This research reveals how specific molecular arrangements facilitate the retention of minimum energy conformations, contributing to our understanding of molecular stability and interaction (A. Kozioł et al., 2001).

Asymmetric Synthesis and Enantiopurity

In the realm of asymmetric synthesis, the compound is instrumental in creating enantiomerically pure tert-butyl(methyl)phenylsilanes, showcasing its importance in achieving high enantioselectivity. This process involves diastereomer separation and highlights the compound's role in producing optically active substances, critical for the development of chiral drugs and materials (P. Jankowski et al., 1999).

Pharmaceutical Development

The synthesis of neuroexcitant analogs, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), demonstrates the compound's potential application in pharmaceuticals. The process involves coupling enantiomerically pure glycine derivatives with bromomethyl derivatives to produce ATPA enantiomers, which are analogs of neuroexcitants and could have implications for neurological research and treatment (H. Pajouhesh et al., 2000).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHDTWQVSPQQQZ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

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